molecular formula C6H5ClOS B1332639 2-Acetyl-3-chlorothiophene CAS No. 89581-82-8

2-Acetyl-3-chlorothiophene

Cat. No. B1332639
CAS RN: 89581-82-8
M. Wt: 160.62 g/mol
InChI Key: GVVITKMOMFXUKN-UHFFFAOYSA-N
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Description

2-Acetyl-3-chlorothiophene is a thiophene derivative, a class of heterocyclic compounds that have garnered interest due to their diverse applications in various fields such as medicine, chemistry, and food . Thiophene derivatives are known for their interesting biological activities and are utilized in the production of pharmaceuticals, agrochemicals, dyes, and electrophotogenerator agents .

Synthesis Analysis

The synthesis of 2-acetylthiophene derivatives can be achieved through various methods. One common approach is the Friedel-Crafts reaction, which involves the acetylation of thiophene with acetic anhydride . Another method is the Cross-Coupling reaction . Specific conditions such as the use of iodine, phosphoric acid, or phosphotungstic acid as catalysts have been reported to yield 2-acetylthiophene with varying degrees of success . Additionally, the synthesis of related compounds, such as 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, has been described, involving reactions of malononitrile with CS2 and chloroacetone followed by cyclization .

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied using various spectroscopic techniques and computational methods. For instance, the molecular structure of a novel thiophene-containing compound was determined by X-ray crystallography, and its spectroscopic properties were calculated using DFT B3LYP/6-31G (d,p) method, showing good agreement with experimental data . Similarly, the molecular and electronic structures of 2-acetylthiophene and its derivatives have been analyzed using high-level ab initio calculations .

Chemical Reactions Analysis

The chemical behavior of the thiophene ring in 2-acetylthiophenes is complex and has been the subject of various studies. These compounds can undergo a range of reactions, including bromination, which leads to the formation of derivatives like 2-acetyl-5-bromothiophene . The reactivity of the thiophene ring is influenced by the presence of substituents, which can affect the compound's stability and electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylthiophene and its derivatives have been characterized through experimental and computational studies. For example, the enthalpies of combustion, vaporization, and sublimation of 2- and 3-acetylthiophenes have been measured, and their gas-phase enthalpies of formation have been determined . The conformational preferences of 5-substituted 2-acetylthiophenes have been investigated through infrared spectroscopy and theoretical calculations, revealing that the O,S-cis conformer predominates . Additionally, the non-linear optical (NLO) properties and the biological properties relevant to drug design have been analyzed for these compounds .

Scientific Research Applications

Structural Analysis and Vibrational Assignments

The structure and vibrational frequencies of 2-acetyl-3-chlorothiophene (ACT) have been extensively studied using techniques like FT-IR, Raman, and single-crystal X-ray diffraction. These studies help in understanding the optimized geometric parameters and vibrational assignments of ACT, contributing to a deeper knowledge of its physical and chemical properties (Kumar et al., 2014).

Reactivity Studies

Research on the reactivity of thiophene derivatives, including ACT, in various chemical reactions has been conducted. For example, studies on the relative reactivities of furan and thiophene derivatives in acetylations provide insights into the chemical behavior of ACT in electrophilic substitution reactions (Linda & Marino, 1967).

Catalysis

The use of ACT in palladium-catalyzed direct arylation processes is notable. This application demonstrates the potential of ACT in facilitating the synthesis of polyfunctionalized arylated thiophenes, which are valuable in various chemical synthesis contexts (Beydoun & Doucet, 2011).

Metallorganic Chemistry

Research involving the reactions of ACT with different metal complexes like platinum, palladium, and nickel provides insights into its potential applications in organometallic chemistry. These studies help understand the formation of various thiaplatinacycles, which are crucial in homogeneous catalysis and materials science (Hernández et al., 2001).

Synthesis of Derivatives

The synthesis of heterocyclic chalcone analogues using 2-acetyl-5-chlorothiophene has been explored. These studies contribute to the development of compounds with potential antioxidant properties, indicating the versatility of ACT derivatives in pharmaceutical and biochemical research (Kumar et al., 2013).

Quantum Computational and Spectroscopic Studies

ACT and its derivatives have been the subject of quantum computational and spectroscopic studies. These research efforts are aimed at understanding the molecular structure, electronic transitions, and bonding interactions, which are vital for the development of new materials and drugs (Rahuman et al., 2020).

Photochemical Applications

The synthesis and photochemical study of certain derivatives of ACT for potential use in photo-induced luminescent media is an emerging area of interest. These applications are significant for the development of recording media for archival three-dimensional optical memory (Krayushkin et al., 2008).

Safety And Hazards

2-Acetyl-3-chlorothiophene is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention if swallowed .

properties

IUPAC Name

1-(3-chlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVITKMOMFXUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363364
Record name 2-Acetyl-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-chlorothiophene

CAS RN

89581-82-8
Record name 2-Acetyl-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chlorothiophene (4.80 g, 40.48 mmol) in THF (50 mL) was added BuLi (2.5N in hexane, 17.9 mL) at −30° C. After addition, the mixture was stirred for 30 min at −10° C., and then cooled to −45° C. N-methoxy-N-methyl acetamide (55.0 g, 48.8 mmol) was added and allowed to warm to room temperature during 40 min and maintained for an additional 20 min. Brine (80 mL) was added to quench the reaction, extracted with EA (60 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered, concentrated to afford 24-1 (˜80% pure) as a yellow oil (6.80 g) which used for the next step directly.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
17.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
80 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Beydoun, H Doucet - Journal of Organometallic Chemistry, 2011 - Elsevier
… In the presence of 2-acetyl-3-chlorothiophene, 2-acetyl-4-chlorothiophene, 2-acetyl-3-bromothiophene diethylacetal or 2-(4-bromothiophen-2-yl)-[1,3]dioxolane, and a variety of aryl …
Number of citations: 5 www.sciencedirect.com
L Greiner-Bechert, T Sprang, HH Otto - Monatshefte für Chemie/Chemical …, 2005 - Springer
… Starting from 2-acetyl-3-bromothiophene (8) [6] or 2-acetyl-3-chlorothiophene (10) [7] we prepared by basic condensation (NaOH, MeOH) with appropriate aldehydes the parent …
Number of citations: 22 link.springer.com
L Greiner‐Bechert, HH Otto - Archiv der Pharmazie, 1991 - Wiley Online Library
The (E)‐1‐hetaryl‐2‐propen‐1‐ones 3 and 4 are prepared by condensation of 2‐acetylthiophenes (1a,1c,1d) or 2‐acetylfuran (1b) with aldehydes. The Michael adducts 5/6 are …
Number of citations: 16 onlinelibrary.wiley.com
B Bouzayani, R Ben Salem, JF Soulé… - European Journal of …, 2019 - Wiley Online Library
… A slightly lower yield of 78 % in 1d was obtained for the reaction of 2-acetyl-3-chlorothiophene with 2-bromobiphenyl. The reactions of 2-bromobiphenyl with a furan derivative, imidazo[1…
F ZHANXIONG - 2010 - core.ac.uk
… Compound 2-23 was prepared by the oxidation of 2-acetyl-3chlorothiophene 2-22 (Scheme 3).Reduction of 2-23 with LiAlH4 followed by oxidation with DMP gave compound 2-24. …
Number of citations: 2 core.ac.uk
SM Wong, FY Kwong - Strategies for Palladium-Catalyzed Non-Directed …, 2017 - Elsevier
… Initially, the influence of the chloride position on the thiophene was examined, the reactivity of 2-acetyl-4-chlorothiophene, 2-acetyl-3-chlorothiophene (Scheme 3.91), and 2-…
Number of citations: 1 www.sciencedirect.com
Z Fang, PC Liao, YL Yang, FL Yang… - Journal of medicinal …, 2010 - ACS Publications
… Compound 15 was prepared by the oxidation of 2-acetyl-3-chlorothiophene 14 (Scheme 3). (20) Reduction of 15 with LiAlH 4 followed by oxidation with DMP gave compound 16. Corey…
Number of citations: 68 pubs.acs.org
A Polo, J Real - Science of Synthesis Knowledge Updates …, 2014 - Georg Thieme Verlag
Number of citations: 0

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